(2-Phenylpropyl)(prop-2-en-1-yl)amine
Overview
Description
(2-Phenylpropyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to an allylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpropyl)(prop-2-en-1-yl)amine typically involves the reaction of 2-phenylpropylamine with an allyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group attacks the allyl halide, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpropyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Allyl halides in the presence of bases like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines, alcohols.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2-Phenylpropyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Phenylpropyl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2-Phenylpropyl)(prop-2-yn-1-yl)amine: Similar structure but with a triple bond in the allyl group.
(2-Phenylpropyl)(prop-2-en-1-ol): Similar structure but with a hydroxyl group instead of an amine.
(2-Phenylpropyl)(prop-2-en-1-thiol): Similar structure but with a thiol group instead of an amine.
Uniqueness
(2-Phenylpropyl)(prop-2-en-1-yl)amine is unique due to its combination of a phenylpropyl group and an allylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-N-prop-2-enylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIGWMJEBFDCNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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